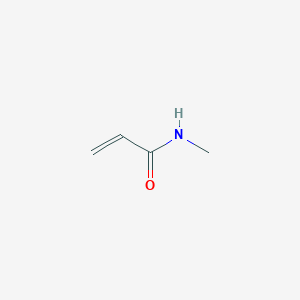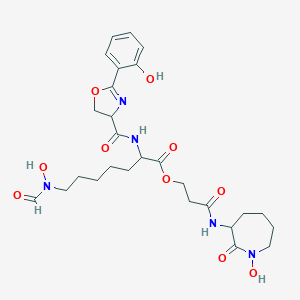
2-Naphthalenol, 1-(3-pyridinylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1-(3-pyridinylazo)-, commonly known as 3-Pyridylazo-2-naphthol (PAN), is a chemical compound that is widely used in scientific research. It is a metal chelator that is commonly used to detect and quantify the presence of various metals in different samples. PAN is a yellow powder that is soluble in water and organic solvents.
Mechanism Of Action
2-Naphthalenol, 1-(3-pyridinylazo)- is a metal chelator that binds to metal ions through the nitrogen and oxygen atoms in the pyridyl and naphthol rings, respectively. The binding of 2-Naphthalenol, 1-(3-pyridinylazo)- to metal ions results in a color change, which is used to detect the presence of the metal ion. The color change is due to the formation of a complex between 2-Naphthalenol, 1-(3-pyridinylazo)- and the metal ion. The complex has a different absorption spectrum than 2-Naphthalenol, 1-(3-pyridinylazo)-, which is used to quantify the metal ion.
Biochemical And Physiological Effects
2-Naphthalenol, 1-(3-pyridinylazo)- is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is used in low concentrations in scientific research. However, 2-Naphthalenol, 1-(3-pyridinylazo)- can form reactive oxygen species in the presence of metal ions, which can cause oxidative stress and damage to cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Naphthalenol, 1-(3-pyridinylazo)- in lab experiments are its high sensitivity and selectivity for metal ions. 2-Naphthalenol, 1-(3-pyridinylazo)- is a relatively inexpensive reagent that is easy to use. However, 2-Naphthalenol, 1-(3-pyridinylazo)- has some limitations, including its potential for interference from other substances in the sample, its limited solubility in water, and its sensitivity to pH and temperature.
Future Directions
There are several future directions for the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in scientific research. One area of research is the development of new 2-Naphthalenol, 1-(3-pyridinylazo)- derivatives with improved properties such as solubility and selectivity for specific metal ions. Another area of research is the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-Naphthalenol, 1-(3-pyridinylazo)- can also be used in the study of metal ion homeostasis and its role in disease. Finally, 2-Naphthalenol, 1-(3-pyridinylazo)- can be used in the development of new analytical methods for the detection and quantification of metals in different samples.
Synthesis Methods
The synthesis of 2-Naphthalenol, 1-(3-pyridinylazo)- involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-naphthol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions, and the yield of 2-Naphthalenol, 1-(3-pyridinylazo)- is generally high. The synthesized 2-Naphthalenol, 1-(3-pyridinylazo)- can be purified by recrystallization or column chromatography.
Scientific Research Applications
2-Naphthalenol, 1-(3-pyridinylazo)- is widely used in scientific research for the detection and quantification of various metals such as zinc, copper, and iron. It is used in analytical chemistry, biochemistry, and environmental science. 2-Naphthalenol, 1-(3-pyridinylazo)- is used to determine the metal content in different samples such as water, soil, and biological samples. It is also used in the study of metal-binding proteins and enzymes. 2-Naphthalenol, 1-(3-pyridinylazo)- has been used to study the interaction of metal ions with DNA and RNA.
properties
CAS RN |
1533-65-9 |
|---|---|
Product Name |
2-Naphthalenol, 1-(3-pyridinylazo)- |
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
InChI Key |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Other CAS RN |
1533-65-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















